4-methoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide
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Overview
Description
4-methoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a benzenesulfonamide core substituted with a methoxy group, two methyl groups, and an indolinone moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolinone Moiety: The indolinone structure can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions.
Sulfonamide Formation: The indolinone derivative is then reacted with 4-methoxy-3,5-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to an amine under reducing conditions such as hydrogenation.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of 4-hydroxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide.
Reduction: Formation of 4-methoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenamine.
Substitution: Formation of 4-nitro-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide.
Scientific Research Applications
4-methoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-methoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes such as dihydropteroate synthase in bacteria. In cancer research, the compound has been shown to induce apoptosis by activating caspase enzymes, leading to programmed cell death .
Comparison with Similar Compounds
Similar Compounds
4-methoxy-3,5-dimethylbenzenesulfonamide: Lacks the indolinone moiety, resulting in different biological activity.
N-(2-oxoindolin-5-yl)benzenesulfonamide: Lacks the methoxy and methyl groups, affecting its chemical reactivity and biological properties.
Uniqueness
4-methoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the indolinone moiety enhances its potential as an anticancer agent, while the sulfonamide group provides enzyme inhibitory properties .
Properties
IUPAC Name |
4-methoxy-3,5-dimethyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-10-6-14(7-11(2)17(10)23-3)24(21,22)19-13-4-5-15-12(8-13)9-16(20)18-15/h4-8,19H,9H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCURAXZDZJBYJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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